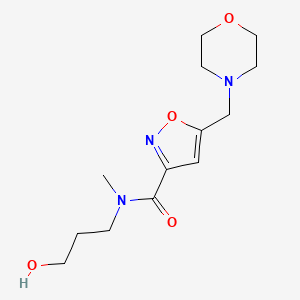
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide works by inhibiting the activity of several key enzymes and proteins that are involved in cancer cell growth and survival. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, as well as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide can induce cell death in cancer cells and inhibit tumor growth in animal models. It has also been shown to have minimal toxicity and side effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide is its selectivity for cancer cells, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of drug resistance in cancer cells over time.
Direcciones Futuras
Future research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide could focus on optimizing its dosing and delivery methods, as well as investigating its potential use in combination with other cancer therapies. Additionally, further studies could explore the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide in treating other diseases and disorders beyond cancer.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide involves several steps, including the reaction of 3-cyano-4,5-dimethylthiophene with 2-bromo-4'-methyl-2-nitroacetophenone to form an intermediate product. This intermediate is then reacted with ethyl chloroacetate to yield the final product, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-methyl-2-nitrophenoxy)acetamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the growth of cancer cells by targeting specific signaling pathways that are involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-4-5-14(13(6-9)19(21)22)23-8-15(20)18-16-12(7-17)10(2)11(3)24-16/h4-6H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESZPHSNMUJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5459887.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)


![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)
![4-(difluoromethoxy)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5459951.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)